1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole
Description
Properties
CAS No. |
113802-83-8 |
|---|---|
Molecular Formula |
C12H8Cl2F3N3O3 |
Molecular Weight |
370.11 g/mol |
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-ethoxy-4-nitropyrazole |
InChI |
InChI=1S/C12H8Cl2F3N3O3/c1-2-23-11-9(20(21)22)5-18-19(11)10-7(13)3-6(4-8(10)14)12(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
GBPRVOZWZZLNHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Condensation of Aryl Hydrazines with β-Ketonitriles or Ethoxymethylene Malononitrile
A widely used approach involves the reaction of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine with electrophilic nitrile-containing reagents such as (ethoxymethylene)malononitrile or β-ketonitriles to form 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as key intermediates. This method is highly regioselective and efficient.
- The reaction is typically carried out in refluxing ethanol or trifluoroethanol under nitrogen atmosphere.
- The yields for the 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile intermediate range from moderate to good (around 47-67%) depending on conditions and solvent choice.
- Trifluoroethanol (TFE) and ethanol are preferred solvents due to their protic nature and ability to promote cyclization efficiently.
- The reaction time is generally 0.5 to 4 hours.
| Entry | Solvent | Yield (%) | Reaction Time (h) | Notes |
|---|---|---|---|---|
| 1 | Trifluoroethanol | 67 | 0.5 | Highest yield for 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine |
| 2 | Ethanol | 47 | 4 | Good yield, commonly used solvent |
| 3 | Methanol | Lower | - | Less effective than EtOH or TFE |
| 4 | THF (aprotic) | Low | 0.5 | Slow reaction, low yield |
Table 1: Solvent effect on synthesis of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile intermediates
Nitration at the 4-Position of the Pyrazole Ring
Nitration to introduce the 4-nitro substituent is a critical step requiring regioselectivity:
- Electrophilic nitration reagents such as nitric acid or nitrating mixtures are used under controlled temperature to avoid multiple substitutions.
- The presence of electron-withdrawing groups on the phenyl ring (2,6-dichloro and trifluoromethyl) influences the reactivity and regioselectivity of nitration.
- The nitration is typically performed after the ethoxy group is installed to ensure selective substitution at the 4-position.
Alternative Synthetic Routes and Improvements
Use of Vilsmeier-Haack Reagent for Pyrazole Functionalization
- The Vilsmeier-Haack reagent (POCl3/DMF) has been employed to functionalize pyrazole derivatives, enabling the introduction of aldehyde groups at the 4-position, which can be further transformed into nitro groups.
- This method provides a mild and efficient route to functionalized pyrazoles with good yields and purity.
Avoidance of Hazardous Solvents and Reagents
- Earlier methods used volatile, carcinogenic solvents such as ethylene chloride or methylene chloride and corrosive amine salts, which pose environmental and safety concerns.
- Recent improvements focus on using less toxic solvents like ethanol or trifluoroethanol and milder reaction conditions to enhance industrial applicability and environmental friendliness.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|
| Formation of 5-amino-pyrazole | 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine + (ethoxymethylene)malononitrile, EtOH or TFE, reflux | 47-67% | High regioselectivity, key intermediate |
| Introduction of 5-ethoxy group | Alkylation with ethylating agents or substitution | Moderate to good | Requires controlled conditions |
| Nitration at 4-position | Nitrating agents (HNO3 or nitrating mixtures), controlled temp | Moderate to good | Regioselective nitration |
| Functionalization via Vilsmeier-Haack | POCl3/DMF, 80 °C, 4 h | Good yields | Alternative for 4-position functionalization |
Research Findings and Practical Considerations
- The regioselective synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole is achievable through stepwise functionalization starting from arylhydrazines and nitrile precursors.
- Solvent choice critically affects yield and reaction rate; protic solvents like ethanol and trifluoroethanol are preferred.
- Avoidance of hazardous solvents and reagents improves the environmental profile and scalability of the synthesis.
- The nitration step requires careful control to prevent over-nitration or degradation.
- The synthetic route allows for the preparation of intermediates useful for agrochemical applications, given the biological activity of phenylpyrazole derivatives.
Chemical Reactions Analysis
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole typically involves multi-step reactions that yield high purity and yield. The compound's crystal structure has been analyzed, revealing non-coplanarity between the pyrazole ring and the attached aromatic systems, which may influence its reactivity and interaction with biological targets .
Anti-inflammatory Properties
Numerous studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, compounds with similar structures have shown selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes. In vitro assays indicated that certain derivatives exhibited higher potency than standard anti-inflammatory drugs like indomethacin .
Anticancer Activity
Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound have been tested against various cancer cell lines, including A549 (lung cancer) and K562 (leukemia), showing significant growth inhibition and induction of apoptosis . The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest.
Antimicrobial Effects
The compound's derivatives have also been evaluated for antimicrobial activity. Studies reported effective inhibition against a range of bacteria and fungi, suggesting potential applications in treating infections. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, indicating promising therapeutic applications in infectious diseases .
Case Study 1: Anti-inflammatory Activity
A study conducted by Bandgar et al. (2010) synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced paw edema in rats. The results indicated that specific derivatives showed up to 73% inhibition at a concentration of 10 µM compared to standard treatments .
Case Study 2: Anticancer Activity
Zheng et al. (2009) investigated a series of pyrazole derivatives for their anticancer properties against A549 cells. The most potent compound demonstrated an IC50 value significantly lower than that of the control drug erlotinib, highlighting the potential for developing new anticancer agents based on this scaffold .
Data Tables
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to physiological effects.
Disruption of Cellular Processes: The compound can interfere with cellular processes, such as DNA replication and protein synthesis, leading to its biological effects
Comparison with Similar Compounds
Fipronil [(RS)-5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfonyl)-1H-pyrazole-3-carbonitrile]
Key Differences :
- Position 4: Fipronil has a trifluoromethylsulfonyl group (-SO₂CF₃), whereas the target compound has a nitro group (-NO₂). Sulfonyl groups enhance GABA receptor antagonism (primary mode of action in insects), while nitro groups may act as pro-insecticides requiring metabolic activation .
- Position 3: Fipronil has a cyano group (-CN), absent in the target compound.
Biological Implications :
Fipronil’s sulfonyl group directly targets insect GABA receptors, causing hyperexcitation. The target compound’s nitro group may instead interfere with mitochondrial electron transport or act as a radical generator under UV exposure, offering a distinct mode of action .
Nipyraclofen [1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazol-5-amine]
Key Differences :
- Position 5 : Nipyraclofen has an amine (-NH₂) group, while the target compound has an ethoxy group.
Ethiprole [5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile]
Key Differences :
- Position 4 : Ethiprole has an ethylsulfinyl group (-SOCH₂CH₃), which is less electron-withdrawing than the nitro group in the target compound.
- Position 3: Ethiprole retains a cyano group, absent in the target compound.
Activity Profile :
Sulfinyl groups in ethiprole enhance systemic mobility in plants, making it suitable for soil applications. The nitro group in the target compound may confer stronger oxidative stress induction in pests .
Structural Analogues with Brominated Substituents
Example: 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-((3-bromophenyl)methyleneimino)-1H-pyrazole-3-carbonitrile Key Differences:
- Position 5: A bulky (3-bromophenyl)methyleneimino group replaces the ethoxy group, significantly altering steric and electronic profiles.
- Biological Impact : Bromine increases molecular weight and may enhance binding to hydrophobic pockets in target enzymes. However, the ethoxy group in the target compound offers better metabolic stability compared to imine-linked bromophenyl groups .
Comparative Data Table
Research Findings and Implications
- Nitro vs. Sulfonyl Groups : Nitro-substituted pyrazoles (e.g., target compound, nipyraclofen) show broader-spectrum activity against resistant insect strains compared to sulfonyl derivatives like Fipronil, likely due to alternative metabolic pathways .
- Ethoxy Group Advantage : The ethoxy group in the target compound improves photostability compared to amine or sulfinyl groups, critical for field applications under UV exposure .
- Resistance Management : Structural diversification at positions 4 and 5 mitigates cross-resistance observed in Fipronil-resistant pests .
Biological Activity
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including cyclization processes. The compound can be synthesized through various methods, including the use of 1,3-dipolar cycloaddition reactions and other organic transformations that yield high regioselectivity and purity.
Example Synthesis Method
A common method involves the reaction of 2,6-dichloro-4-trifluoromethylphenyl derivatives with ethyl nitroacetate under basic conditions to form the pyrazole ring. The reaction conditions may vary based on the desired yield and purity.
Biological Activity
Research has indicated that this compound exhibits significant biological activities, particularly in anti-inflammatory and analgesic properties.
Anti-inflammatory Activity
The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes. Studies have shown that it possesses a selective COX-2 inhibitory profile, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: COX Inhibition Data
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | 5.40 | 0.01 | 344.56 |
| Celecoxib | 0.12 | 0.01 | 12 |
This table illustrates the potency of the compound compared to celecoxib, a well-known COX-2 inhibitor.
Analgesic Activity
In vivo studies have demonstrated that this compound exhibits significant analgesic effects in animal models. The efficacy was measured using models such as the formalin test and carrageenan-induced paw edema.
Case Study: Analgesic Efficacy
A study conducted on rats showed that administration of the compound resulted in a significant reduction in pain scores compared to control groups. The results suggested a dose-dependent response with an effective dose (ED50) significantly lower than traditional analgesics.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
Safety Profile
Toxicological assessments indicate that the compound has a favorable safety profile with minimal gastrointestinal side effects compared to other NSAIDs. Histopathological examinations in animal models have shown no significant damage to vital organs at therapeutic doses.
Table 2: Toxicity Assessment
| Parameter | Result |
|---|---|
| LD50 (mg/kg) | >2000 |
| Gastrointestinal Ulcerogenic Index | Low (UI = 0.7) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole and its derivatives?
- Methodological Answer : The compound is synthesized via sequential reactions starting from 2,6-dichloro-4-trifluoromethylaniline. Key steps include nitrosation with sodium nitrite in sulfuric acid, followed by condensation with ethyl 2,3-dicyanopropionate in acetic acid to form the pyrazole core. Subsequent functionalization (e.g., with 3-bromobenzaldehyde or 4-bromobenzenesulfonyl chloride) introduces substituents at the 5-position. Crystallization is achieved via slow evaporation of methanol or acetone/ethanol solutions .
Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving bond lengths, angles, and dihedral angles (e.g., monoclinic P12₁/c1 space group with a = 13.064 Å, β = 101.36°). Complementary techniques include IR spectroscopy (for functional groups like nitro and cyano), ¹H/¹³C NMR (to confirm substituent positions), and elemental analysis. For crystallographic disorder (e.g., trifluoromethyl group rotation), refinement tools like SHELXL are critical .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Work under a fume hood to prevent inhalation of dust/aerosols. Store in a dry, ventilated area away from heat and light. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention. Dispose via certified chemical waste facilities .
Advanced Research Questions
Q. How can rotational disorder of fluorine atoms in the trifluoromethyl group affect crystallographic refinement, and what strategies mitigate these issues?
- Methodological Answer : The trifluoromethyl group’s rotational disorder leads to high displacement parameters (Ueq). To address this, refine fluorine atoms with partial occupancies (e.g., 0.5 occupancy for disordered F atoms) and fix C–F bond distances (e.g., 1.355 Å) during SHELXL refinement. This approach balances model accuracy with computational stability .
Q. How do variations in reaction conditions (e.g., acid concentration, temperature) impact the yield and purity of the target compound?
- Methodological Answer : Prolonged reflux in HCl/acetic acid (e.g., 24 hours at 514–516 K) improves cyclization but risks decomposition. Lower temperatures (e.g., room temperature for sulfonamide formation) preserve functional group integrity. Optimizing stoichiometry (e.g., 1:1 molar ratio of pyrazole intermediate to sulfonyl chloride) minimizes byproducts .
Q. How can functional group modifications (e.g., sulfonylamide, methyleneimino) alter the bioactivity or physical properties of the parent compound?
- Methodological Answer : Introducing sulfonylamide groups enhances hydrophilicity and binding to biological targets (e.g., insect GABA receptors). Methyleneimino linkages improve thermal stability and π-π stacking interactions, as seen in derivatives with dihedral angles >150° between pyrazole and aryl rings. Such modifications are critical for optimizing insecticidal activity or enabling fluorescence-based detection (e.g., derivatization with carbazole for HPLC-FLD) .
Q. What computational or experimental approaches resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict NMR/IR spectra for comparison with experimental data. For ambiguous cases (e.g., overlapping nitro group signals), isotopic labeling or 2D NMR (COSY, HSQC) clarifies assignments. Cross-referencing crystallographic data (e.g., bond lengths) with spectroscopic results validates structural hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
